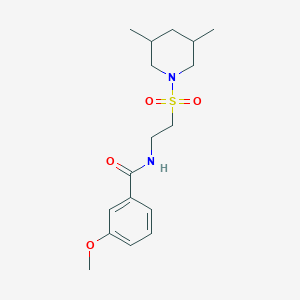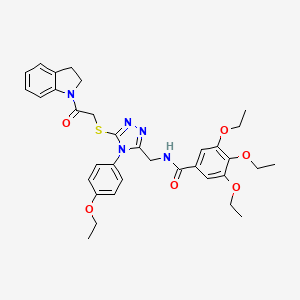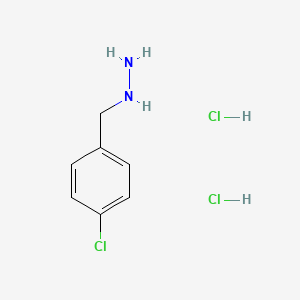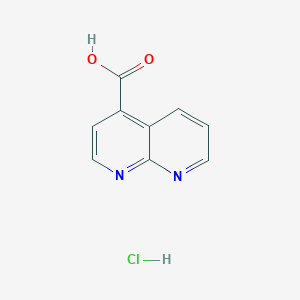
1,8-Naphthyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine is an organic compound with the formula C8H6N2 . It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings . Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
1,8-Naphthyridine is a yellow solid with a density of 1.359 g/cm3 and a melting point of 98–99 °C . The chemical formula is C8H6N2 and the molar mass is 130.150 g·mol−1 .科学的研究の応用
Antibacterial Properties
1,8-Naphthyridine-4-carboxylic acid hydrochloride belongs to the family of naphthyridines, which includes well-known antibacterial agents like enoxacin, nalidixic acid, and trovafloxacin . These compounds exhibit potent activity against various bacterial strains, making them valuable tools in the fight against infections. Researchers have explored their mechanisms of action, resistance patterns, and potential synergies with other antibiotics. The hydrochloride form of 1,8-naphthyridine-4-carboxylic acid may offer improved solubility and bioavailability, enhancing its therapeutic efficacy.
Anticancer Potential
Recent studies have investigated the anticancer properties of 1,8-naphthyridine derivatives. While more research is needed, preliminary findings suggest that these compounds could inhibit cancer cell growth and metastasis. Their unique chemical structure makes them promising candidates for targeted therapies. Researchers are exploring their effects on specific cancer pathways, drug delivery systems, and combination treatments with existing chemotherapeutic agents .
Synthetic Methodology
1,8-Naphthyridine-4-carboxylic acid hydrochloride serves as a valuable building block in synthetic chemistry. Researchers have developed efficient synthetic routes to access this compound, often involving dehydrogenative coupling reactions. These methods contribute to the broader field of organic synthesis and enable the creation of diverse chemical libraries for drug discovery and material science .
Coordination Chemistry
The carboxylic acid functionality in 1,8-naphthyridine-4-carboxylic acid hydrochloride enables coordination with metal ions. Researchers explore its coordination complexes for applications in catalysis, luminescence, and materials science. These complexes may exhibit unique properties, such as photoactivity or magnetic behavior.
作用機序
Target of Action
1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Biochemical Pathways
Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.
Pharmacokinetics
A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Action Environment
It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.
将来の方向性
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
特性
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABUPVJPORIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-4-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

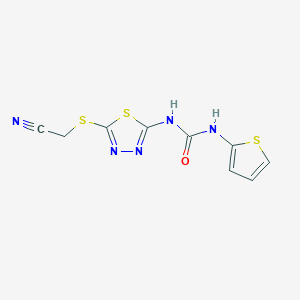
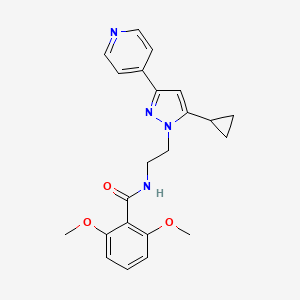

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)
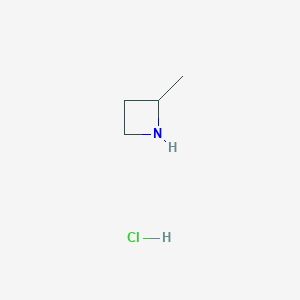

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
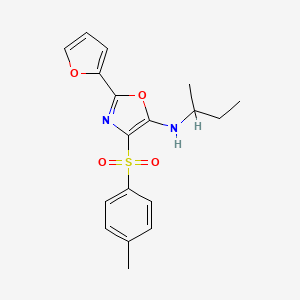

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

